molecular formula C10H14ClN B144652 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 111661-47-3

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B144652
CAS No.: 111661-47-3
M. Wt: 183.68 g/mol
InChI Key: FEIBBSJVOAXLOY-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the tetrahydroisoquinoline family This family of compounds is known for its diverse biological activities and is found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . This reaction can be optimized using different catalysts and solvents to improve yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve multicomponent reactions that enhance atom economy and product yield . These methods often utilize environmentally friendly reagents and conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIBBSJVOAXLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548080
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111661-47-3
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a hydrogen atmosphere 0.50 g (3.5 mmol) 4-methyl-isoquinoline, 50 mg platinum dioxide in 50 mL methanol and 3.5 mL 1M aqueous hydrochloric acid solution were hydrogenated at RT and 3 bar for 4 h. After removal of the catalyst by suction filtering the reaction mixture was evaporated down. A mixture of educt and product was obtained, which was reacted further without any further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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atmosphere
Quantity
0.5 g
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reactant
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0 (± 1) mol
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reactant
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3.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
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Quantity
50 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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